molecular formula C8H15NO4 B8679630 N-(Methoxycarbonyl)-N-methyl-L-valine

N-(Methoxycarbonyl)-N-methyl-L-valine

Cat. No.: B8679630
M. Wt: 189.21 g/mol
InChI Key: NRONYHVVUXQOEU-LURJTMIESA-N
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Description

N-(Methoxycarbonyl)-N-methyl-L-valine (CAS RN: 162537-11-3), also known as N-(Methoxycarbonyl)-L-tert-leucine, is a modified amino acid derivative with the molecular formula C₈H₁₅NO₄ and a molecular mass of 189.21 g/mol . Its structure features a methoxycarbonyl (-O(CO)OCH₃) group attached to the α-amino group of L-valine, along with a methyl substituent on the β-carbon. The compound has a melting point of 103°C and is commonly used in peptide synthesis and medicinal chemistry as a building block or protecting group intermediate .

Properties

Molecular Formula

C8H15NO4

Molecular Weight

189.21 g/mol

IUPAC Name

(2S)-2-[methoxycarbonyl(methyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C8H15NO4/c1-5(2)6(7(10)11)9(3)8(12)13-4/h5-6H,1-4H3,(H,10,11)/t6-/m0/s1

InChI Key

NRONYHVVUXQOEU-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)N(C)C(=O)OC

Canonical SMILES

CC(C)C(C(=O)O)N(C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

N-(Methoxycarbonyl)-L-valine and N-(Methoxycarbonyl)-D-valine

  • Key Differences: Stereochemistry: The L-valine (CAS 74761-42-5) and D-valine (CAS 153575-98-5) enantiomers differ in the configuration of the α-carbon. Substituents: Both lack the β-methyl group present in N-(Methoxycarbonyl)-N-methyl-L-valine. Molecular Formula: C₇H₁₃NO₄ (vs. C₈H₁₅NO₄ for the methylated variant). Melting Point: 109–113°C , slightly higher than the methylated derivative (103°C), likely due to reduced steric hindrance .

N-Ethoxycarbonyl-α-Methyl-L-valine (CAS 952577-51-4)

  • Structural Variation : Ethoxycarbonyl (-O(CO)OCH₂CH₃) replaces methoxycarbonyl.
  • Molecular Formula: C₉H₁₇NO₄ (molecular weight 203.24 g/mol).
  • Properties : The bulkier ethoxy group may reduce solubility in polar solvents compared to the methoxy analog. This substitution is relevant for tuning lipophilicity in drug design .

N-Boc-L-valine (CAS 13734-41-3)

  • Protecting Group : tert-Butoxycarbonyl (Boc) instead of methoxycarbonyl.
  • Molecular Formula: C₁₀H₁₉NO₄ (molecular weight 217.26 g/mol).
  • Applications : Boc is widely used in peptide synthesis due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA). In contrast, methoxycarbonyl is less stable under acidic conditions .

CBZ-L-Valine (N-Carbobenzoxyvaline, CAS 1149-26-4)

  • Protecting Group : Benzyloxycarbonyl (Cbz) group.
  • Molecular Formula: C₁₄H₁₇NO₄ (molecular weight 263.29 g/mol).
  • Utility: Cbz is removed via hydrogenolysis, making it incompatible with reducing environments. The larger benzyl group increases steric hindrance compared to methoxycarbonyl .

N-Acetyl-L-valine

  • Functional Group : Acetyl (-COCH₃) replaces methoxycarbonyl.
  • Molecular Formula: C₇H₁₃NO₃ (molecular weight 159.18 g/mol).
  • Stability: Acetylated amino acids are prone to hydrolysis under basic conditions, limiting their use in prolonged synthetic steps .

Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) CAS RN
This compound C₈H₁₅NO₄ 189.21 103 162537-11-3
N-(Methoxycarbonyl)-L-valine C₇H₁₃NO₄ 175.18 109–113 74761-42-5
N-Ethoxycarbonyl-α-Methyl-L-valine C₉H₁₇NO₄ 203.24 Not reported 952577-51-4
N-Boc-L-valine C₁₀H₁₉NO₄ 217.26 ~125–130 13734-41-3
CBZ-L-Valine C₁₄H₁₇NO₄ 263.29 ~90–95 1149-26-4

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